2-(morpholine-4-carbonyl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile
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Overview
Description
2-(morpholine-4-carbonyl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile is a complex organic compound that features a morpholine ring, a trifluoromethyl group, and an enenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(morpholine-4-carbonyl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the morpholine-4-carbonyl intermediate: This can be achieved by reacting morpholine with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step might involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with the enenitrile moiety: This could be done through a condensation reaction, often using catalysts or specific reaction conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the enenitrile moiety.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The trifluoromethyl group may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology
In biological research, it might be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
Medicinally, compounds with similar structures are often investigated for their potential as drugs, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry
Industrially, it could be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action would depend on the specific application. In a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- Examples might include 2-(morpholine-4-carbonyl)-3-{[3-(fluoromethyl)phenyl]amino}prop-2-enenitrile or 2-(piperidine-4-carbonyl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile .
2-(morpholine-4-carbonyl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile: can be compared with other compounds featuring morpholine rings, trifluoromethyl groups, or enenitrile moieties.
Uniqueness
The unique combination of the morpholine ring, trifluoromethyl group, and enenitrile moiety in this compound may confer specific chemical properties, such as enhanced stability, reactivity, or biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
(E)-2-(morpholine-4-carbonyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2/c16-15(17,18)12-2-1-3-13(8-12)20-10-11(9-19)14(22)21-4-6-23-7-5-21/h1-3,8,10,20H,4-7H2/b11-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXZTBZJQQUJDP-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CNC2=CC=CC(=C2)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C/NC2=CC=CC(=C2)C(F)(F)F)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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